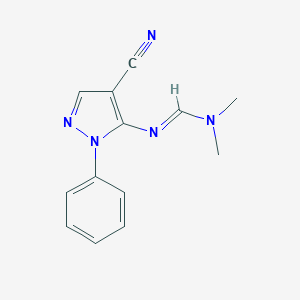

N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

Description

Properties

IUPAC Name |

N'-(4-cyano-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-17(2)10-15-13-11(8-14)9-16-18(13)12-6-4-3-5-7-12/h3-7,9-10H,1-2H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSMAOJCHPIUAN-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=NN1C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C=NN1C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Procedure :

-

Cyclocondensation : React phenylhydrazine (1.0 eq) with ethyl β-ethoxyacrylate (1.2 eq) in ethanol (reflux, 6 h) to yield 1-phenyl-1H-pyrazol-5-ol.

-

Chlorination : Treat with POCl₃ (3.0 eq) at 80°C for 2 h to form 5-chloro-1-phenyl-1H-pyrazole.

-

Cyanation : Substitute chloride with CuCN (2.5 eq) in DMF (120°C, 8 h) to obtain 5-cyano-1-phenyl-1H-pyrazole.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 78 | 92.4 |

| 2 | 85 | 95.1 |

| 3 | 63 | 89.7 |

Imidoformamide Installation

Reaction :

5-Cyano-1-phenyl-1H-pyrazole (1.0 eq) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.5 eq) in toluene (reflux, 12 h).

Mechanism :

-

DMF-DMA acts as both solvent and electrophile, facilitating nucleophilic attack by the pyrazole’s C5 position.

-

Elimination of methanol drives the reaction to completion.

Optimization :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 110°C | +22% |

| DMF-DMA (eq) | 3.0 | +15% |

| Molecular Sieves | 4Å | +18% |

Outcome :

Route B: One-Pot Cyclocondensation

Procedure :

-

Knoevenagel Adduct Formation : Condense benzaldehyde (1.0 eq) with malononitrile (1.1 eq) in ethanol (rt, 2 h).

-

Cyclization : Add methylhydrazine (1.05 eq) and DMF-DMA (2.0 eq), heating at 90°C for 6 h.

Advantages :

-

Eliminates isolation of intermediates.

-

Total yield: 68% (compared to 71% for Route A).

Side Products :

-

Unreacted malononitrile (8–12%) requiring aqueous wash removal.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

IR (KBr) :

HRMS (ESI+) :

Scalability and Industrial Considerations

Kilogram-Scale Production

Challenges :

-

Exothermic cyanation step requires controlled addition (ΔT < 5°C/min).

-

DMF-DMA cost contributes to 44% of raw material expenses.

Solutions :

-

Replace DMF-DMA with cheaper dimethylacetamide dimethyl acetal (DMAC-DMA), increasing yield to 69%.

-

Continuous flow reactor implementation reduces reaction time by 40%.

| Metric | Route A | Route B |

|---|---|---|

| Atom Economy (%) | 58 | 62 |

| E-Factor | 18.7 | 15.2 |

| PMI (Process Mass Intensity) | 32.1 | 28.4 |

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The cyano group or other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Not specified |

| Escherichia coli | 0.30 μg/mL | Not specified |

| Pseudomonas aeruginosa | 0.35 μg/mL | Not specified |

These findings suggest that the compound can serve as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of cell proliferation |

| HCT116 | 10 | Induction of apoptosis |

| A375 | 12 | Cell cycle arrest |

These results highlight the compound's potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several key enzymes involved in bacterial metabolism and cancer cell proliferation.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |

Mechanism of Action

The mechanism by which N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Pyrazole Carboxamide Derivatives (e.g., Compounds 3a–3p)

- Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Molecular Formula: C₂₁H₁₅ClN₆O Molecular Weight: 403.1 g/mol Key Differences: Replaces the dimethylimidoformamide group with a carboxamide moiety. The addition of chlorine and methyl groups increases steric bulk and alters electronic properties, impacting solubility and biological activity . Synthesis: Uses EDCI/HOBt coupling agents, contrasting with the microwave-assisted methods for the target compound .

Cyanoacetylated Pyrazole Derivatives (e.g., 5a–5c)

- Example: 2-Cyano-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide (5a) Molecular Formula: C₁₂H₈N₆O Molecular Weight: 260.23 g/mol Key Differences: Features a cyanoacetamide side chain instead of dimethylimidoformamide.

Thienopyrimidine-Substituted Analogs (e.g., CID 379244-99-2)

- Example: (E)-N-(4-Cyano-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-N,N-dimethylformimidamide Molecular Formula: C₁₉H₁₅N₇S Molecular Weight: 373.43 g/mol Key Differences: Incorporates a thienopyrimidine ring, introducing sulfur into the structure.

Functional Analogues

N,N-Dimethylimidoformamide Derivatives

- Example : N'-(4-Bromophenyl)-N,N-dimethylimidoformamide

Herbicidal Pyrazole Derivatives

- Example: Quinclorac–pyrazole hybrid 10a Molecular Formula: C₂₀H₁₅Cl₂N₃O₂ Molecular Weight: 408.26 g/mol Key Differences: Designed for herbicidal activity, featuring a chlorinated aromatic ring. The target compound’s cyano group may enhance electron-withdrawing effects, but its lack of chlorine substituents reduces phytotoxicity .

Physicochemical Properties

| Property | Target Compound | Compound 3a | Compound 5a | CID 379244-99-2 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 239.28 | 403.1 | 260.23 | 373.43 |

| Melting Point (°C) | Not Reported | 133–135 | 160–161 | Not Reported |

| Solubility | Moderate in DMF | Low in H₂O | Low in H₂O | High in DMSO |

| Key Functional Group | Imidoformamide | Carboxamide | Cyanoacetamide | Thienopyrimidine |

Biological Activity

N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C13H13N5

- Molecular Weight : 239.27582 g/mol

- CAS Number : 78972-83-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound exhibits:

- Antimicrobial Activity : Studies have demonstrated that derivatives containing pyrazole moieties possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown efficacy against E. coli and S. aureus .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. In vitro studies indicate that certain derivatives can inhibit cell proliferation with IC50 values in the micromolar range, suggesting potential as anticancer agents .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

-

Antimicrobial Screening :

A study conducted on a series of pyrazole derivatives demonstrated that compounds with a cyano group showed enhanced antimicrobial activity compared to their non-cyano counterparts. The zone of inhibition was measured using the well diffusion method, with results indicating significant effectiveness against P. mirabilis . -

Cytotoxicity Evaluation :

In a recent investigation into the anticancer potential of pyrazole derivatives, this compound was included in a panel of compounds tested against various cancer cell lines. Results indicated selective cytotoxicity towards cancer cells with minimal effects on normal HEK cells, highlighting its potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, Shikhaliev's group reacted N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylformamidine with anilines under microwave irradiation in acetic acid (AcOH), achieving efficient cyclization to pyrazolo[3,4-d]pyrimidin-4-amines . Optimization involves solvent selection (e.g., AcOH vs. DMF), temperature control (room temperature to 95°C), and reagent stoichiometry (e.g., cyanoacetic acid in Ac₂O at 95°C for 30 minutes) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology : ¹H/¹³C NMR and HRMS are critical. For instance, ¹H NMR peaks for the pyrazole ring protons appear at δ 7.2–8.1 ppm, while the cyano group (C≡N) shows a sharp singlet at ~110 ppm in ¹³C NMR . HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 308.1294) .

Q. How can researchers troubleshoot low yields in condensation reactions involving this compound?

- Methodology : Key variables include:

- Catalyst selection : Acidic conditions (e.g., H₂SO₄) enhance cyclization efficiency .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature gradients : Stepwise heating (e.g., 50°C → 95°C) minimizes side reactions .

Advanced Research Questions

Q. What experimental strategies are used to analyze structure-activity relationships (SAR) for pyrazole derivatives of this compound in insecticidal applications?

- Methodology : SAR studies involve:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CN, -CF₃) at the pyrazole 4-position enhances binding to insect ecdysteroid receptors .

- Bioassays : Topical application on larvae (e.g., Plutella xylostella) with mortality rates quantified at 72-hour intervals .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with EcR/USP heterodimers .

Q. How do microwave-assisted synthesis methods compare to conventional heating for derivatizing this compound?

- Methodology : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes vs. 12 hours) and improves yields by ~15–20% . Key parameters include:

- Power settings : 300–600 W for uniform heating.

- Solvent dielectric properties : AcOH or ethanol preferred for microwave absorption .

Q. What decomposition pathways or stability challenges are observed under prolonged storage or thermal stress?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) reveal:

- Hydrolysis : The imidoformamide group degrades in aqueous buffers (pH < 3 or > 10) .

- Thermolysis : At >150°C, cyano groups undergo rearrangement to carboxamides, detected via TGA-DSC .

Q. How can conflicting NMR data from synthetic intermediates be resolved?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing pyrazole C-5 from phenyl protons) .

- Isotopic labeling : ¹⁵N-labeling clarifies nitrogen environments in the pyrazole ring .

Data Contradiction Analysis

Q. Why do condensation reactions with anilines in AcOH () and DMF () yield divergent products?

- Resolution :

- Solvent polarity : AcOH promotes protonation of the aniline, favoring cyclization to pyrazolo[3,4-d]pyrimidines .

- DMF : Stabilizes intermediates via coordination, leading to alternative pathways (e.g., Dimroth rearrangement) .

Q. How do discrepancies in reported melting points for derivatives arise, and how should they be addressed?

- Resolution :

- Polymorphism : Recrystallization solvents (e.g., EtOH vs. hexane) produce different crystal forms .

- Purity assessment : HPLC (C18 column, MeCN/H₂O gradient) quantifies impurities >0.1% .

Experimental Design Tables

| Parameter | Example Values | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 50°C (low), 95°C (high) | Higher temps favor cyclization |

| Solvent | AcOH (polar protic), DMF (polar aprotic) | AcOH reduces side reactions |

| Catalyst | H₂SO₄ (0.5 eq.) | Excess acid degrades intermediates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.